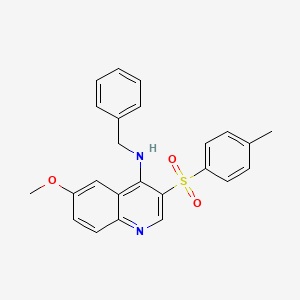

N-benzyl-6-methoxy-3-tosylquinolin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-6-methoxy-3-tosylquinolin-4-amine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-methoxy-3-tosylquinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy group at the 6th position and the tosyl group at the 3rd position. The final step involves the benzylation of the amine group at the 4th position. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper compounds .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent recycling and energy-efficient methods, are often employed to minimize environmental impact .

化学反应分析

Types of Reactions: N-benzyl-6-methoxy-3-tosylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

科学研究应用

Synthesis Applications

N-benzyl-6-methoxy-3-tosylquinolin-4-amine serves as a precursor in the synthesis of various pharmacologically active compounds. Its structural features allow it to participate in several chemical reactions, facilitating the development of new drugs.

1.1. Antidepressant Synthesis

Recent studies have highlighted the role of quinoline derivatives, including this compound, in synthesizing antidepressant molecules. The compound's functional groups can be modified to enhance efficacy against conditions like depression and anxiety disorders. For instance, metal-catalyzed reactions have been employed to create derivatives that exhibit improved antidepressant activity .

1.2. Antitubercular Agents

Research has demonstrated that quinoline derivatives can be effective against Mycobacterium tuberculosis. This compound can be utilized to synthesize compounds that inhibit the InhA enzyme, crucial for bacterial cell wall synthesis . This positions the compound as a potential scaffold for developing new antitubercular agents.

Biological Evaluation

The biological activities of this compound and its derivatives have been extensively studied, revealing promising results in various assays.

2.1. Enzyme Inhibition

In vitro studies have shown that derivatives of this compound exhibit inhibitory activity against key enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE). Such activities are critical for developing treatments for neurodegenerative diseases and mood disorders . For example, certain derivatives have demonstrated significant inhibition of MAO-B, which is associated with neuroprotective effects.

2.2. Antimicrobial Properties

The compound's derivatives have also been evaluated for antimicrobial activity against various pathogens. Preliminary findings suggest that some synthesized quinoline derivatives show substantial antibacterial and antifungal properties, indicating their potential use in treating infections .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for therapeutic applications across multiple domains.

3.1. Neurodegenerative Diseases

Due to its ability to inhibit enzymes linked to neurodegeneration, this compound could play a role in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Its derivatives may enhance cognitive function by increasing acetylcholine levels through AChE inhibition .

3.2. Cancer Therapy

Emerging research suggests that quinoline-based compounds may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth factors. The structural modifications available with this compound make it a candidate for further exploration in cancer therapeutics.

Case Studies and Research Findings

Several case studies illustrate the utility of this compound in practical applications:

作用机制

The mechanism of action of N-benzyl-6-methoxy-3-tosylquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

- N-benzyl-6-methoxyquinolin-4-amine

- N-benzyl-3-tosylquinolin-4-amine

- 6-methoxy-3-tosylquinolin-4-amine

Uniqueness: N-benzyl-6-methoxy-3-tosylquinolin-4-amine is unique due to the presence of both the methoxy and tosyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for research and development .

生物活性

N-benzyl-6-methoxy-3-tosylquinolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer research. This article provides an overview of the synthesis, biological evaluation, and research findings related to this compound, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The quinoline scaffold is known for its versatility in medicinal chemistry, allowing for modifications that can lead to improved efficacy against specific targets.

Synthetic Pathway Overview

- Starting Materials : The synthesis begins with commercially available 6-methoxyquinoline derivatives.

- Tosylation : The introduction of the tosyl group enhances solubility and reactivity.

- Benzylation : The benzyl moiety is added through nucleophilic substitution reactions.

2.1 Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of quinoline derivatives, including this compound. In vitro evaluations against Mycobacterium tuberculosis have shown promising results.

| Compound | MIC (µM) | Selectivity (Vero/HepG2) |

|---|---|---|

| This compound | TBD | High |

| Comparison Compound (Isoniazid) | 2.7 | Low |

The minimal inhibitory concentration (MIC) values indicate that the compound exhibits activity comparable to established antimycobacterial agents, with selectivity favoring bacterial inhibition over mammalian cell toxicity .

2.2 Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS scavenging methods.

| Assay Type | % Inhibition at 100 µg/mL | IC50 (µg/mL) |

|---|---|---|

| DPPH | 85% | 15 ± 1.5 |

| ABTS | 90% | 12 ± 0.8 |

These results suggest that the compound effectively scavenges free radicals, potentially mitigating oxidative stress-related diseases .

2.3 Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Preliminary studies on this compound indicate its potential in inhibiting cancer cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 10 |

| HeLa (Cervical) | 8 |

The compound demonstrated significant cytotoxicity against both breast and cervical cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Study 1: Antimycobacterial Evaluation

In a study evaluating a series of quinoline derivatives, this compound was identified as one of the most potent compounds against drug-resistant strains of M. tuberculosis. The study utilized both MTT and neutral red assays to assess cell viability and selectivity towards bacterial cells over mammalian cells .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of the compound, comparing it with standard antioxidants like Trolox and BHA. Results indicated that this compound exhibited superior radical scavenging activity, particularly in lipid peroxidation assays .

属性

IUPAC Name |

N-benzyl-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-17-8-11-20(12-9-17)30(27,28)23-16-25-22-13-10-19(29-2)14-21(22)24(23)26-15-18-6-4-3-5-7-18/h3-14,16H,15H2,1-2H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVRGHFMZRTPBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。